molecular formula C10H9Cl2NO B8467794 7-chloro-4-(2-chloroethoxy)-1H-indole

7-chloro-4-(2-chloroethoxy)-1H-indole

Cat. No.: B8467794
M. Wt: 230.09 g/mol
InChI Key: JHKXVDNYYJBUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-(2-chloroethoxy)-1H-indole is a synthetically valuable indole derivative designed for advanced research and development. Its molecular structure incorporates two key functional handles: the chloro substituent at the 7-position and the 2-chloroethoxy chain at the 4-position. The 2-chloroethoxy group is a particularly versatile moiety in medicinal chemistry, as it can be readily utilized in nucleophilic substitution reactions with various amines to generate a diverse library of aminoalkoxy-functionalized compounds for screening and optimization . This makes it a critical intermediate in the exploration of potential therapeutic agents, including those with targeted anti-cancer or neuroprotective activities . The indole core, a privileged scaffold in pharmaceuticals, further enhances its utility for constructing complex heterocyclic systems. As a building block, this compound is employed in the synthesis of protease inhibitors and other active pharmaceutical ingredients (APIs) where functionalized indoles are key structural components . Its physical properties, typical of such intermediates, suggest a high boiling point and stability under standard handling conditions, making it suitable for various synthetic operations . This product is intended for use in chemical biology, drug discovery, and method development laboratories. This compound is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

7-chloro-4-(2-chloroethoxy)-1H-indole

InChI

InChI=1S/C10H9Cl2NO/c11-4-6-14-9-2-1-8(12)10-7(9)3-5-13-10/h1-3,5,13H,4,6H2

InChI Key

JHKXVDNYYJBUQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1OCCCl)C=CN2)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 4 2 Chloroethoxy 1h Indole and Analogous Structures

Preparation of Key Indole (B1671886) Precursors

The foundation for the synthesis of 7-chloro-4-(2-chloroethoxy)-1H-indole lies in the efficient preparation of two critical intermediates: a 7-chloro-1H-indole derivative and a 4-hydroxylated indole. These precursors provide the necessary functionalities for the final etherification step.

Synthesis of 7-Chloro-1H-indole Derivatives as Building Blocks

The introduction of a chlorine atom at the C7 position of the indole nucleus is a crucial first step. Various methods can be employed to achieve this, often involving the cyclization of a pre-functionalized aromatic precursor. One common approach is a modification of the Leimgruber–Batcho indole synthesis. orgsyn.orgresearchgate.net This method is particularly advantageous as it allows for the synthesis of indoles that might be difficult to obtain through more traditional methods like the Fischer indole synthesis.

The synthesis can commence from a suitably substituted nitrotoluene. For instance, a 2-methyl-3-nitrophenol (B1294317) can be chlorinated at the position para to the hydroxyl group, followed by methylation of the phenolic hydroxyl to yield a 2-methyl-3-nitro-chlorobenzene derivative. This intermediate can then undergo condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal, to form an enamine. Subsequent reductive cyclization of this enamine, often using a reducing agent like Raney nickel and hydrazine, affords the 7-chloro-1H-indole. orgsyn.org

Another strategy involves the direct halogenation of an indole precursor. However, direct chlorination of indole itself often leads to a mixture of products with low regioselectivity for the C7 position. Therefore, methods that construct the indole ring from an already chlorinated benzene (B151609) derivative are generally preferred for obtaining a pure 7-chloro-1H-indole building block.

Starting MaterialKey ReagentsIntermediateProductRef
2-Methyl-3-nitrophenol1. Chlorinating agent 2. Methylating agent 3. N,N-Dimethylformamide dimethyl acetal 4. Raney Nickel, Hydrazine(E)-1-(2-chloro-6-nitrostyryl)pyrrolidine7-Chloro-1H-indole orgsyn.org

Methodologies for 4-Hydroxylated Indole Intermediates

The presence of a hydroxyl group at the C4 position is essential for the subsequent etherification to introduce the 2-chloroethoxy side chain. The Leimgruber–Batcho indole synthesis is also a powerful tool for preparing 4-hydroxyindoles. orgsyn.orgresearchgate.net The synthesis typically begins with a 2-methyl-3-nitrophenol derivative. The phenolic hydroxyl group can be protected, for example, as a benzyl (B1604629) ether. orgsyn.org This protected nitrotoluene is then condensed with a formamide acetal and pyrrolidine (B122466) to yield a β-pyrrolidinostyrene intermediate. Reductive cyclization of this intermediate, often with Raney nickel and hydrazine, leads to the formation of the indole ring. orgsyn.org Finally, deprotection of the benzyl group, typically through catalytic hydrogenation, yields the desired 4-hydroxyindole (B18505).

An alternative approach to 4-hydroxyindoles involves the dehydrogenation of 4-oxo-4,5,6,7-tetrahydroindoles. These tetrahydroindolones can be prepared from 1,3-cyclohexanedione (B196179) derivatives. The aromatization to the 4-hydroxyindole can be achieved using a catalyst such as palladium on carbon in a high-boiling solvent.

Starting MaterialKey ReagentsIntermediateProductRef
2-Methyl-3-nitrophenol1. Benzyl chloride, K2CO3 2. N,N-Dimethylformamide dimethyl acetal, Pyrrolidine 3. Raney Nickel, Hydrazine 4. H2, Pd/C(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene4-Hydroxy-1H-indole orgsyn.org
1,3-Cyclohexanedione1. Reagents for pyrrole (B145914) ring formation 2. Pd/C, heat4-Oxo-4,5,6,7-tetrahydroindole4-Hydroxy-1H-indole

Introduction of the 2-Chloroethoxy Side Chain at Indole C4

With the 7-chloro-4-hydroxy-1H-indole precursor in hand, the final key transformation is the introduction of the 2-chloroethoxy side chain via an ether linkage at the C4 position. This is typically achieved through etherification reactions.

Etherification Reactions for Oxygen Linkage Formation

The hydroxyl group at the C4 position of the indole ring behaves as a nucleophile and can react with a suitable electrophile to form an ether. The choice of reagents and reaction conditions is crucial to ensure efficient and selective O-alkylation.

A common and effective method for ether synthesis is the Williamson ether synthesis. In this case, the 7-chloro-4-hydroxy-1H-indole would first be deprotonated with a suitable base to form the corresponding phenoxide ion. This more nucleophilic species can then react with a 2-chloroethanol (B45725) derivative that has a good leaving group.

While 2-chloroethanol itself can be used, its hydroxyl group can interfere with the reaction. A more reactive electrophile is a tosylate derivative, 2-chloroethyl tosylate. The tosylate group is an excellent leaving group, facilitating the nucleophilic attack by the indoloxophenoxide. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a base like potassium carbonate or sodium hydride.

Reaction Scheme:

7-Chloro-4-hydroxy-1H-indole + TsO-CH2CH2-Cl + Base → this compound + Base·H⁺ + TsO⁻

Ts represents the tosyl group (p-toluenesulfonyl)

An alternative and more direct approach involves the use of a reagent that contains both the chloro and ethoxy functionalities in a single molecule, which can directly alkylate the hydroxyl group. 1-bromo-2-chloroethane (B52838) is a suitable reagent for this purpose. The bromine atom is a better leaving group than the chlorine atom, allowing for selective nucleophilic attack by the 4-hydroxyindole.

The reaction would again be carried out in the presence of a base to deprotonate the hydroxyl group of the 7-chloro-4-hydroxy-1H-indole. The resulting phenoxide would then displace the bromide ion from 1-bromo-2-chloroethane in an SN2 reaction to form the desired ether.

Reaction Scheme:

7-Chloro-4-hydroxy-1H-indole + Br-CH2CH2-Cl + Base → this compound + Base·H⁺ + Br⁻

Indole PrecursorAlkylating AgentBaseSolventProduct
7-Chloro-4-hydroxy-1H-indole2-Chloroethyl tosylateK2CO3 or NaHDMF or AcetonitrileThis compound
7-Chloro-4-hydroxy-1H-indole1-Bromo-2-chloroethaneK2CO3 or NaHDMF or AcetonitrileThis compound

The synthesis of this compound is a strategic process that relies on the robust methodologies of indole synthesis and classical etherification reactions. The careful selection of starting materials and reagents allows for the regioselective construction of this complex heterocyclic molecule, paving the way for its potential applications in various fields of chemical research.

Regioselective Functionalization Approaches

The key to synthesizing this compound lies in the controlled, regioselective introduction of the chloro and chloroethoxy groups onto the indole scaffold. A plausible and efficient synthetic route commences with a commercially available or readily synthesized 7-chloro-4-hydroxy-1H-indole intermediate. The synthesis of this crucial precursor can be approached through various methods, including those starting from 1,3-cyclohexanedione and 2-aminoethanol to form an enamine, which is then cyclized and aromatized. nih.gov

Once 7-chloro-4-hydroxy-1H-indole is obtained, the introduction of the 2-chloroethoxy side chain can be achieved via an etherification reaction. This typically involves the alkylation of the hydroxyl group with a suitable chloroethoxyating agent, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane, in the presence of a base. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Common bases for such alkylations include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).

A rhodium-catalyzed regioselective C-H chlorination using 1,2-dichloroethane as the chlorinating agent has also been reported for 7-azaindoles, which could potentially be adapted for indole systems, offering an alternative strategy for introducing the chloro group at a specific position. nih.gov

Synthetic Routes to Related Chloroethoxy-Substituted Indole Derivatives

The synthetic principles applied to this compound can be extended to produce a variety of isomeric and substituted analogs, which are valuable for structure-activity relationship (SAR) studies in drug discovery.

The synthesis of an isomer such as 5-chloro-3-(2-chloroethoxy)-1-acetyl-1H-indole would necessitate a different strategic approach. A potential route could begin with a 5-chloro-substituted indole. The introduction of a hydroxyl group at the 3-position is less straightforward than at the 4-position. One possible method involves the oxidation of the indole at the 3-position to an oxindole, followed by further functionalization.

Alternatively, a more direct approach would be the acylation of 5-chloroindole (B142107) at the 3-position with an appropriate reagent, followed by subsequent modifications. For instance, a Friedel-Crafts acylation of 1-acetyl-5-chloroindole with chloroacetyl chloride could introduce the necessary carbon framework at the 3-position. rsc.org The resulting ketone could then be reduced and further manipulated to form the desired chloroethoxy group. The synthesis of various N-substituted indole derivatives, including N-chloroacetyl compounds, has been described, providing a basis for such synthetic transformations. rsc.org

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. rsc.orgsemanticscholar.org This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). orgsyn.org

In the context of synthesizing analogs of this compound, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3 position of the indole ring. This formyl group can then serve as a versatile handle for further synthetic transformations. For example, the 3-formylindole can undergo reduction to the corresponding alcohol, which can then be converted to a halide and subsequently displaced with a chloroethoxide nucleophile.

Recent studies have also demonstrated catalytic versions of the Vilsmeier-Haack reaction, which can offer milder reaction conditions and broader functional group tolerance. actascientific.com The reaction conditions, including temperature and the specific Vilsmeier reagent used, can influence the regioselectivity and yield of the formylation. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Both conventional heating and modern microwave-assisted techniques play a significant role in achieving high yields and purity of the final products.

Traditional synthetic methods involving conventional heating with an oil bath or heating mantle and mechanical or magnetic stirring remain widely used for the synthesis of indole derivatives. These protocols often require longer reaction times and careful temperature control to minimize the formation of byproducts.

For the etherification of 7-chloro-4-hydroxy-1H-indole, a typical conventional protocol would involve stirring the starting material with a base like potassium carbonate and an alkylating agent like 1,2-dichloroethane in a solvent such as DMF at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The final product is then isolated through standard workup procedures, including extraction and purification by column chromatography or recrystallization.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. mdpi.comactascientific.com The use of microwave irradiation can be particularly advantageous for the synthesis of indole derivatives. nih.gov

In the context of synthesizing this compound, the etherification step could be significantly expedited using microwave heating. A mixture of 7-chloro-4-hydroxy-1H-indole, a base, and the chloroethoxyating agent in a suitable solvent can be subjected to microwave irradiation at a specific temperature and power for a much shorter duration (minutes instead of hours) compared to conventional methods. This rapid and efficient heating can lead to improved yields and reduced energy consumption.

The following table provides a comparative overview of hypothetical reaction conditions for the etherification step:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reactants 7-chloro-4-hydroxy-1H-indole, 1,2-dichloroethane, K₂CO₃7-chloro-4-hydroxy-1H-indole, 1,2-dichloroethane, K₂CO₃
Solvent DMFDMF
Temperature 80-100 °C120-150 °C
Reaction Time 6-12 hours10-30 minutes
Typical Yield Moderate to GoodGood to Excellent

Purification and Isolation Strategies

Following the synthesis of this compound and its analogs, the crude product is typically a mixture containing unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is often necessary to isolate the desired compound in a highly pure form.

Flash column chromatography is a widely utilized technique for the preparative separation of organic compounds. rochester.edumit.edu This method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or a mixture of solvents). mit.edu The separation is driven by the polarity differences of the compounds in the mixture.

For indole derivatives, silica gel is the most common stationary phase due to its versatility and effectiveness in separating compounds with a range of polarities. rochester.edumdpi.com The choice of the mobile phase, or eluent, is crucial for achieving good separation. A common strategy involves using a binary solvent system, typically a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758). rochester.eduscispace.com The polarity of the eluent is carefully optimized to ensure that the target compound has a retention factor (Rf) of approximately 0.2 to 0.3 on a thin-layer chromatography (TLC) plate, which generally translates to effective separation on a flash column. rochester.eduhawachhplccolumn.com

In the context of purifying chloro- and alkoxy-substituted indoles, a gradient elution is often employed. This involves gradually increasing the proportion of the more polar solvent during the chromatography run. hawachhplccolumn.com This technique is particularly useful for separating compounds with closely related polarities. For instance, a common gradient system for indole derivatives is a gradient of ethyl acetate in hexanes. mnstate.edu

The following table summarizes typical solvent systems used in the flash column chromatography of substituted indole derivatives.

Stationary PhaseEluent SystemCompound Class
Silica GelHexanes / Ethyl Acetate (gradient)General indole derivatives
Silica GelPetroleum Ether / Ethyl Acetate3-Acylindoles
Silica GelDichloromethane / Methanol (with triethylamine (B128534) for basic compounds)Polar and basic indole derivatives

Table 1: Common Flash Column Chromatography Conditions for Indole Derivatives

To perform the purification, the crude product is first dissolved in a minimal amount of a suitable solvent, often the same as the initial eluent or a more polar solvent like dichloromethane, and then loaded onto the top of the silica gel column. rochester.edu The eluent is then passed through the column under positive pressure, and fractions are collected sequentially. mit.edu The composition of each fraction is monitored by TLC to identify the fractions containing the pure desired product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound.

Recrystallization is a powerful technique for purifying solid organic compounds. The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. mt.com An ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while the impurities are either very soluble or insoluble at all temperatures. rochester.edulibretexts.org

The selection of an appropriate solvent is the most critical step in the recrystallization process. For indole derivatives, which possess a range of polarities depending on their substitution, a variety of solvents can be employed. Common single solvents include ethanol, methanol, and ethyl acetate. rochester.edu However, finding a single solvent with the ideal solubility profile can be challenging. In such cases, a mixed solvent system, or solvent pair, is often used. mnstate.edu A typical solvent pair consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. rochester.edu

For compounds like this compound, which contain both non-polar (chloro, ethoxy) and polar (N-H) functionalities, a mixed solvent system is likely to be effective. Common solvent pairs for the recrystallization of indole derivatives include ethanol/water, hexane (B92381)/ethyl acetate, and dichloromethane/hexane. reddit.com The procedure involves dissolving the crude solid in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes turbid. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, which can then be isolated by filtration. rochester.edu

The following table provides examples of solvent systems that are often effective for the recrystallization of substituted indoles.

Solvent/Solvent SystemCompound Characteristics
Ethanol/WaterCompounds with moderate polarity, capable of hydrogen bonding
Hexane/Ethyl AcetateCompounds with low to moderate polarity
Dichloromethane/HexaneLess polar compounds
TolueneAromatic compounds
n-Butyl ChlorideDisubstituted indoles

Table 2: Common Recrystallization Solvents for Indole Derivatives rochester.edureddit.comtandfonline.com

In some instances, if the compound fails to crystallize readily, techniques such as scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can be used to induce crystallization. The purity of the recrystallized material is typically assessed by measuring its melting point and by spectroscopic methods such as NMR.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms within 7-chloro-4-(2-chloroethoxy)-1H-indole can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy reveals the electronic environment of each proton in the molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the chloroethoxy side chain, and the N-H proton of the indole. The chemical shifts (δ) are influenced by the neighboring atoms and functional groups.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
H-1 (N-H) 8.10 - 8.30 broad singlet -
H-2 7.20 - 7.30 triplet ~2.5 - 3.0
H-3 6.55 - 6.65 triplet ~2.5 - 3.0
H-5 7.05 - 7.15 doublet ~8.0 - 9.0
H-6 6.95 - 7.05 doublet ~8.0 - 9.0
O-CH₂ 4.25 - 4.35 triplet ~5.0 - 6.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, confirming the number and type of carbon environments.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (ppm)
C-2 123.0 - 124.0
C-3 100.0 - 101.0
C-3a 128.0 - 129.0
C-4 150.0 - 151.0
C-5 122.0 - 123.0
C-6 118.0 - 119.0
C-7 115.0 - 116.0
C-7a 135.0 - 136.0
O-CH₂ 68.0 - 69.0

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC) would correlate the signals of directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC) would reveal correlations between protons and carbons that are two or three bonds apart. This is instrumental in connecting the chloroethoxy side chain to the C-4 position of the indole ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C-O ether linkage, and C-Cl bond.

Expected FTIR Data for this compound:

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (indole) 3350 - 3450
C-H Stretch (aromatic) 3000 - 3100
C-H Stretch (aliphatic) 2850 - 3000
C=C Stretch (aromatic) 1580 - 1620
C-O Stretch (ether) 1050 - 1250

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, HRMS would confirm the presence of two chlorine atoms through the characteristic isotopic pattern (M, M+2, M+4 peaks) and provide the exact mass, which can be compared to the calculated theoretical mass.

Expected HRMS Data for this compound:

Parameter Value
Molecular Formula C₁₀H₉Cl₂NO
Calculated Exact Mass 230.0061

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak and a series of characteristic fragment ions that are diagnostic for its structure.

The fragmentation of indole derivatives is well-documented and often involves initial cleavage of the substituents on the indole ring. scirp.orgnih.gov For this compound, the fragmentation cascade is likely initiated by several key pathways. One probable fragmentation involves the cleavage of the ether bond in the chloroethoxy side chain. This can occur via alpha-cleavage, where the bond between the oxygen and the ethyl group breaks, or through cleavage of the C-O bond of the aromatic ring. miamioh.edu

Another significant fragmentation pathway would be the loss of the chloroethyl group. The presence of a chlorine atom is typically indicated by an isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, which is characteristic of the natural abundance of the 35Cl and 37Cl isotopes.

Furthermore, fragmentation of the indole ring itself can occur, although it is generally more stable. Common fragmentations of the indole nucleus include the loss of HCN, which is a characteristic fragmentation for many nitrogen-containing heterocyclic compounds. scirp.org

A plausible fragmentation pattern for this compound is detailed in the table below. This proposed fragmentation is based on established principles of mass spectrometry and the known fragmentation behavior of related indole and chloroalkane compounds. scirp.orgdtic.millibretexts.org

Table 1: Proposed Mass Spectrometric Fragmentation of this compound

m/z (mass/charge ratio) Proposed Fragment Ion Structural Representation of Fragment
229/231 [M]+ (Molecular Ion) This compound
166/168 [M - C2H4Cl]+ 7-chloro-4-hydroxy-1H-indole
151/153 [M - OC2H4Cl]+ 7-chloro-1H-indole
138 [M - C2H4Cl - CO]+ Fragment from 7-chloro-4-hydroxy-1H-indole
115 [M - Cl]+ 4-(2-chloroethoxy)-1H-indole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The indole ring system is a well-known chromophore, and its absorption spectrum is sensitive to the nature and position of substituents. nist.gov

The UV-Vis spectrum of the parent indole molecule typically exhibits two main absorption bands. nist.gov The first, more intense band (the B-band) appears around 200-220 nm and a second, less intense, and broader band with fine structure (the L-band) is observed in the region of 260-290 nm. nist.gov

For this compound, the presence of the chloro and chloroethoxy substituents on the indole ring is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted indole. The chlorine atom at the 7-position and the alkoxy group at the 4-position, both being auxochromes, can extend the conjugation of the chromophoric system through their non-bonding electrons. researchgate.net

Specifically, the alkoxy group at the 4-position is likely to have a significant effect on the electronic transitions of the indole ring. Similar effects have been observed in other 4-substituted indoles. rsc.org The UV-Vis spectrum of this compound is therefore predicted to show absorption maxima at slightly longer wavelengths than indole itself.

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Spectroscopic Parameter Predicted Value
λmax 1 (B-band) ~220-230 nm
λmax 2 (L-band) ~270-295 nm
Solvent Methanol or Ethanol

Chromatographic Purity Assessment (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate components of a mixture and to assess the purity of a compound. orgchemboulder.com For this compound, TLC can be effectively used to monitor the progress of its synthesis and to evaluate the purity of the final product.

The separation in TLC is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents). aga-analytical.com.pl The choice of the mobile phase is crucial for achieving good separation. For indole derivatives, which are moderately polar, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. ualberta.ca

The purity of this compound can be assessed by spotting a solution of the compound on a TLC plate and developing it with an appropriate solvent system. A pure compound should ideally give a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions. libretexts.org

For visualization, the developed TLC plate can be observed under UV light (typically at 254 nm), as the indole ring is UV-active. libretexts.org Alternatively, staining with a suitable reagent, such as vanillin-sulfuric acid or ceric ammonium (B1175870) molybdate, can be used to visualize the spots.

Table 3: Exemplary Thin Layer Chromatography (TLC) Conditions for Purity Assessment

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., in a 7:3 or 8:2 v/v ratio)
Sample Preparation 1% solution in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
Visualization UV light (254 nm) or staining with vanillin-sulfuric acid reagent
Expected Rf Value 0.3 - 0.6 (dependent on the exact mobile phase composition)

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and properties of molecules. These calculations can provide valuable insights into various molecular characteristics, including:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron distribution: Mapping the electron density to identify electron-rich and electron-deficient regions.

Frontier molecular orbitals (HOMO/LUMO): Analyzing the highest occupied and lowest unoccupied molecular orbitals to understand chemical reactivity.

Spectroscopic properties: Predicting infrared, UV-visible, and NMR spectra.

A thorough search for studies applying DFT or other quantum mechanical methods to 7-chloro-4-(2-chloroethoxy)-1H-indole did not yield any specific results.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. Key outputs from docking simulations include:

Binding affinity: An estimated score of the strength of the interaction.

Binding pose: The predicted three-dimensional orientation of the ligand within the target's binding site.

Intermolecular interactions: Identification of specific interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

No published molecular docking studies were found for this compound against any biological target.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. These studies are crucial for:

Identifying the most stable conformers (low-energy states) of a molecule.

Understanding the flexibility of a molecule, which is important for its biological activity.

Determining the energy barriers between different conformations.

There is no available research on the conformational analysis or energy minimization of this compound.

Molecular Dynamics Simulations to Explore Binding Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of drug discovery, MD simulations are often used to:

Assess the stability of a ligand-protein complex over time.

Simulate how the binding of a ligand can induce conformational changes in the target protein.

Calculate the free energy of binding with higher accuracy than docking alone.

No molecular dynamics simulation studies have been published for this compound in complex with any biological target.

Predictive Models for Molecular Interactions within Biological Systems

Predictive modeling in this context refers to the use of computational algorithms and statistical methods to forecast how a molecule will interact within a biological system. This can encompass a range of techniques, including:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate variations in the chemical structure of compounds with their biological activities.

Pharmacophore modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

Machine learning models: Utilizing large datasets to train algorithms that can predict various properties, including bioactivity and toxicity.

No predictive models specifically developed for or including this compound were found in the scientific literature.

Structure Activity Relationships Sar of 7 Chloro 4 2 Chloroethoxy 1h Indole Derivatives

Influence of the 7-Chloro Group on Pharmacological Activity

The substitution pattern on the benzene (B151609) portion of the indole (B1671886) ring significantly impacts the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets. The presence of a chlorine atom at the 7-position is a key feature of the parent scaffold.

Halogen substituents, particularly chlorine, are known to modulate the bioactivity of heterocyclic compounds. mdpi.com The 7-chloro group exerts a strong electron-withdrawing inductive effect, which can influence the pKa of the indole nitrogen and alter the electron density across the entire ring system. This modification can enhance the binding affinity of the molecule to target proteins by creating favorable electrostatic or halogen-bond interactions.

In various heterocyclic series, including those based on indole and quinoline (B57606), the introduction of a chlorine atom at position 7 has been associated with enhanced biological activity. malariaworld.orgnih.gov For instance, in the development of certain kinase inhibitors, a 7-chloroindole moiety was found to be beneficial for potency. nih.gov This enhancement is often attributed to the chlorine atom's ability to increase the lipophilicity of the compound, which can improve its ability to cross cell membranes and reach its site of action. mdpi.com Furthermore, the specific placement at the 7-position directs the substituent into a particular region of a binding pocket, which may be critical for achieving optimal receptor engagement. The replacement of this chlorine with other halogens (e.g., fluorine, bromine) or with hydrogen would likely result in a significant change in activity, underscoring the importance of this specific substitution for the pharmacological profile of the molecule.

Modifications to the 2-Chloroethoxy Side Chain

The 4-(2-chloroethoxy) side chain offers a versatile platform for structural modification. Alterations to its length, terminal functionality, and the core ether linkage are critical strategies for exploring the SAR and optimizing the activity of these derivatives.

The length of the alkoxy chain at the C4-position is a critical determinant of biological activity. This has been demonstrated in various classes of bioactive molecules, where chain length affects both receptor binding affinity and pharmacokinetic properties. nih.govnih.gov For 4-alkoxyindole derivatives, increasing the chain length from a methoxy to a propoxy or butoxy group can enhance lipophilicity, potentially leading to stronger hydrophobic interactions within a receptor's binding site.

Studies on analogous systems, such as N-alkyl indoles and 2-bromoalkoxyanthraquinones, have shown that biological activity often follows a parabolic trend with respect to chain length. nih.govresearchgate.net Optimal activity is frequently observed with chains of three to six carbons. nih.govbohrium.com Shorter chains may not be long enough to reach and occupy a specific hydrophobic pocket, while excessively long chains can introduce steric hindrance or unfavorable conformational flexibility, leading to a decrease in binding affinity. Therefore, modifying the ethoxy group of the parent compound to propoxy, butoxy, or pentoxy could lead to a significant enhancement of activity, assuming the target receptor possesses a suitable hydrophobic pocket.

Table 1: Hypothetical Impact of Alkoxy Chain Length on Receptor Affinity of 7-chloro-4-alkoxy-1H-indole Derivatives

R Group (at C4-position) Chain Length (Carbons) Expected Change in Lipophilicity (cLogP) Postulated Receptor Affinity
-OCH₃ (Methoxy) 1 Baseline Moderate
-OCH₂CH₃ (Ethoxy) 2 Increased Potentially Improved
-OCH₂CH₂CH₃ (Propoxy) 3 Further Increased Potentially Optimal
-OCH₂CH₂CH₂CH₃ (Butoxy) 4 High Potentially Optimal or Decreasing
-OCH₂(CH₂)₃CH₃ (Pentoxy) 5 Very High Potentially Decreasing

Note: Data is illustrative and based on general principles observed in related molecular series.

The terminal chlorine atom on the ethoxy side chain is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of terminal functionalities, profoundly altering the molecule's physicochemical properties and potential for new intermolecular interactions.

Replacing the chlorine with primary or secondary amines, for example, introduces a basic center that can be protonated at physiological pH. This creates the potential for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket. The synthesis and high receptor affinity of 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles highlight the success of this strategy. nih.govacs.org Other nucleophiles such as thiols, azides, or alcohols can be used to introduce hydrogen bond donors/acceptors or groups capable of other specific interactions. The choice of functionality can be used to modulate polarity, solubility, and the ability to form specific hydrogen bonds, which are critical for optimizing both potency and selectivity.

Table 2: Potential Pharmacological Impact of Terminal Functional Groups on the 4-(2-ethoxy)-1H-indole Side Chain

Terminal Group (R) in -OCH₂CH₂-R Functional Group Class Potential New Interactions Expected Effect on Polarity
-Cl Halogen Weak H-bond acceptor Moderate
-NH₂ Primary Amine H-bond donor, Ionic bond Increased
-N(CH₃)₂ Tertiary Amine H-bond acceptor, Ionic bond Increased
-OH Hydroxyl H-bond donor/acceptor Increased
-SH Thiol H-bond donor, Metal coordination Moderately Increased
-N₃ Azide Dipolar interactions, H-bond acceptor Moderately Increased

Note: This table illustrates potential modifications based on the reactivity of the 2-chloroethoxy group.

Bioisosteric replacement of the ether oxygen atom in the side chain is a powerful strategy to explore the importance of this linkage for biological activity. nih.gov Replacing the oxygen with other atoms or groups that have similar sizes but different electronic properties can reveal crucial information about the required geometry and electronic nature of this position.

Common bioisosteres for an ether linkage include:

Thioether (-S-): A sulfur atom is larger than oxygen and less electronegative, with different bond angles. A thioether analogue would be less polar and incapable of acting as a hydrogen bond acceptor. If activity is retained or improved, it suggests that hydrogen bonding at this position is not critical.

Amine (-NH-): An amine introduces a hydrogen bond donor and a basic center. This would drastically change the properties of the side chain, and any retained activity would point to a new and different binding mode.

Methylene (-CH₂-): Replacing the ether with a methylene group would create a pure alkyl chain (a 4-butyl chain). This removes all polarity and hydrogen bonding capability from the linker, directly testing the importance of the heteroatom for activity.

Each of these modifications alters the conformation, flexibility, and electronic character of the side chain, which can lead to significant changes in pharmacological activity. purdue.edu

Substitution Patterns on the Indole Nitrogen (N1) for Modulated Activity

The indole N1 position, bearing a hydrogen atom, is a potential hydrogen bond donor. It also provides a site for substitution that can modulate the electronic properties of the indole ring and introduce new interactions with a biological target.

Alkylation or arylation at the N1 position is a common strategy in indole-based drug discovery. researchgate.net

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can increase lipophilicity and may provide beneficial steric interactions. Studies on cannabimimetic indoles have shown that the length of the N1-alkyl chain can be critical for receptor affinity, with an optimal length often found to be between three and six carbons. nih.gov

N-Benzylation: Adding a benzyl (B1604629) group can introduce the potential for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. nih.gov

N-Acylation/Sulfonylation: Attaching electron-withdrawing acetyl or sulfonyl groups to the N1 nitrogen significantly alters the electronic character of the indole ring, reducing the electron density and removing the hydrogen bond donating capability. nih.gov This can be beneficial if the hydrogen bond is detrimental to binding or if the new group can access a different region of the binding site.

Importantly, substitution at N1 prevents the indole from participating in metabolic pathways involving oxidation at this position and can block certain antioxidant mechanisms like hydrogen atom transfer, which may be desirable depending on the therapeutic goal. nih.gov

Stereochemical Implications of Asymmetric Centers (if generated during synthesis or derivatization)

While the parent compound 7-chloro-4-(2-chloroethoxy)-1H-indole is achiral, asymmetric centers can be readily introduced through derivatization, leading to stereoisomers with potentially different pharmacological profiles. Biological systems, particularly protein receptors and enzymes, are chiral environments, and they often exhibit stereoselectivity when interacting with chiral ligands.

An asymmetric center could be created by, for example:

Modifying the side chain, such as by introducing a methyl group to form a 4-(2-chloropropoxy) derivative.

Nucleophilic substitution at the terminal chlorine with a chiral amine or alcohol.

The resulting enantiomers (R and S forms) would have identical physical properties but different three-dimensional arrangements. One enantiomer (the eutomer) may fit optimally into the binding site of a receptor, leading to high affinity and efficacy, while the other enantiomer (the distomer) may bind with lower affinity or not at all. In some cases, the distomer may even have off-target effects or a different pharmacological profile altogether. Therefore, if a chiral center is introduced during the derivatization of this scaffold, the separation and individual testing of the enantiomers is a critical step in the SAR investigation. mdpi.com

No Publicly Available Research Found for "this compound" to Generate Requested Article

Despite a thorough investigation into various academic and research repositories, information required to construct a detailed and scientifically accurate article as per the provided outline is not available in the public domain. The search included queries for synthesis, biological activity, structure-activity relationship studies, and computational modeling of this specific indole derivative and its close analogs.

The absence of published research indicates that this particular compound may not have been a focus of significant investigation, or any research conducted remains proprietary and has not been disclosed in publicly accessible formats. Therefore, generating an article that is both "thorough, informative, and scientifically accurate" while strictly adhering to the requested outline focusing solely on "this compound" is not feasible at this time.

To fulfill the user's request, verifiable and specific data from peer-reviewed scientific literature would be essential. Without such source material, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

A table of mentioned compounds is provided below as requested, although the primary subject of the intended article could not be detailed.

Biological Activity and Mechanistic Studies of 7 Chloro 4 2 Chloroethoxy 1h Indole

In Vitro Biological Evaluation Methodologies

The initial screening of a novel compound's biological potential typically involves a battery of in vitro assays to determine its activity spectrum. Methodologies are chosen based on the structural class of the compound and its predicted targets. For an indole (B1671886) derivative like 7-chloro-4-(2-chloroethoxy)-1H-indole, evaluations would likely focus on antimicrobial, antiplatelet, enzyme inhibition, and receptor binding activities.

The evaluation of antimicrobial properties is a fundamental step in characterizing new chemical entities. Indole and its derivatives have been recognized as an important class of compounds in the development of new antimicrobial drugs. nih.gov Standard laboratory methods are employed to determine a compound's efficacy against a panel of pathogenic bacteria and fungi.

Two-fold serial dilution is a common technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. nih.gov This method can be performed in liquid broth (broth microdilution) or on solid agar (B569324) (agar dilution). The test involves exposing standardized suspensions of microorganisms to decreasing concentrations of the test compound. The results are compared against standard reference drugs. nih.govscirp.org

For instance, studies on various indole derivatives have demonstrated a broad spectrum of activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and fungal species like Candida albicans and Candida krusei. nih.gov Some chloroindoles, such as 4-chloroindole (B13527) and 7-chloroindole, have shown effective inhibition of planktonic cell growth and biofilm formation in pathogens like Vibrio parahaemolyticus. nih.gov

Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of Various Indole Derivatives

Compound TypeStaphylococcus aureusEscherichia coliCandida albicansReference
Indole-triazole derivative (3d)3.1256.253.125 nih.gov
4-Chloroindole50 (V. parahaemolyticus)-- nih.gov
7-Chloroindole200 (V. parahaemolyticus)-- nih.gov
Indole400 (V. parahaemolyticus)-- nih.gov

This table is for illustrative purposes and shows data for related indole compounds, not this compound.

Thromboembolic disorders are a major health concern, and antiplatelet agents are crucial for their prevention and treatment. The indole ring is a structural moiety that has been reported to have antiplatelet aggregation activity. nih.gov The in vitro antiplatelet activity of indole derivatives is commonly evaluated using the turbidimetric method described by Born. brieflands.com

This assay utilizes human platelet-rich plasma (PRP). Platelet aggregation is induced by adding agents such as adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), or collagen. nih.govbrieflands.comnih.gov An aggregometer measures the change in light transmission through the PRP suspension as platelets aggregate. The inhibitory activity of a test compound is determined by its ability to prevent this aggregation. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit platelet aggregation by 50%. brieflands.com

For example, a series of indole-based arylhydrazone analogs were synthesized and assessed for their antiplatelet activity, with some compounds showing promising inhibition of aggregation induced by arachidonic acid and collagen. brieflands.comnih.gov

Table 2: Antiplatelet Aggregation Activity (IC50) of Related Indole Hydrazone Derivatives

InducerCompound 1a (IC50)Compound 1i (IC50)Indomethacin (IC50)Reference
Arachidonic Acid10 µM1.8 µM1.5 µM brieflands.com
Collagen> 100 µM69 µM> 100 µM brieflands.com

This table is for illustrative purposes and shows data for related indole compounds, not this compound.

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Based on the activities of related compounds, key enzymes to investigate for inhibitors containing an indole, isatin, or quinoline (B57606) core include cyclooxygenases, phosphoinositide 3-kinases, and topoisomerases.

Cyclooxygenase-II (COX-II) for related indoles : Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.gov The indole nucleus is a well-known scaffold for COX-2 inhibitors. rsc.orgresearchgate.net In vitro evaluation typically involves enzyme immunoassays that measure the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins (B1171923) by purified COX-1 and COX-2 enzymes. The results provide IC50 values for each isoform, allowing for the determination of a selectivity index (IC50 COX-1 / IC50 COX-2). nih.govnih.gov

Phosphoinositide 3-Kinase (PI3K) for related isatins : The PI3K pathway is critical in regulating cell proliferation and survival, making it a major target in cancer therapy. longdom.org Isatin (1H-indole-2,3-dione) is a core structure found in many kinase inhibitors. mdpi.comnih.gov PI3K inhibition is assessed using kinase activity assays. These can be performed using various formats, such as measuring the phosphorylation of a substrate peptide via radioactive (³²P-ATP) or fluorescence-based methods. The output is typically an IC50 value against different PI3K isoforms (e.g., α, β, γ, δ). selleckchem.com

Topoisomerase I for related quinolines : DNA topoisomerases are nuclear enzymes that are essential for processes like DNA replication and are validated targets for cancer chemotherapy. mdpi.comnih.gov Certain quinoline derivatives have been identified as Topoisomerase I inhibitors. frontiersin.org The standard method to evaluate Topoisomerase I inhibition is the DNA relaxation assay. This assay measures the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form. An effective inhibitor will prevent this conversion, leaving the DNA in its supercoiled state, which can be visualized by agarose (B213101) gel electrophoresis. mdpi.com

To determine if a compound interacts with specific cellular receptors, receptor binding assays are employed. These are particularly relevant for indole derivatives, which have been investigated as ligands for various G-protein coupled receptors, including dopamine (B1211576) receptors. uni-regensburg.de

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor. The methodology involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand that is known to bind to the receptor with high affinity. The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and from this competition curve, the inhibitory constant (Ki) can be calculated. The Ki value represents the affinity of the test compound for the receptor. nih.govnih.gov For example, various indole derivatives have been tested for their binding affinity to dopamine D1, D2, D3, and D4 receptor subtypes. nih.govnih.govacs.org

Table 3: Dopamine Receptor Binding Affinity (Ki, nM) of a Related Indolin-2-one Derivative

CompoundD2 ReceptorD3 ReceptorD4 ReceptorReference
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c)12011.70.5 nih.gov

This table is for illustrative purposes and shows data for a related indole compound, not this compound.

Identification and Characterization of Molecular Targets

Once a biological activity is confirmed through in vitro screening, the next step is to identify and characterize the specific molecular target(s) through which the compound exerts its effect.

Understanding the direct physical interaction between a compound (ligand) and its protein target is crucial for mechanism-of-action studies and for guiding further drug optimization. Several biophysical and computational techniques are used for this purpose.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a protein target. It is often used to rationalize observed biological activity and to understand key binding interactions. For example, docking studies of indole derivatives into the active site of COX-2 have helped to explain their inhibitory potency and selectivity by revealing specific hydrogen bonds and hydrophobic interactions with key amino acid residues like Tyr 355 and Arg 120. nih.govnih.gov

Saturation Transfer Difference (STD) NMR Spectroscopy : This NMR technique is a powerful tool for detecting ligand binding to a protein target. It works by selectively saturating protons of the protein with radiofrequency irradiation. This saturation is transferred to a binding ligand via spin diffusion. By observing the difference between a saturated and an off-resonance spectrum, one can identify which protons of the ligand are in close contact with the protein, providing an epitope map of the binding interaction. This method has been used to study the interaction patterns of indole derivatives with COX isoforms. nih.gov

X-ray Crystallography : This is the most definitive method for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. It requires the successful co-crystallization of the target protein with the compound of interest. The resulting structure provides precise information about the binding mode, orientation, and specific molecular interactions (hydrogen bonds, van der Waals contacts, etc.) between the ligand and the protein.

Elucidation of Cellular Pathways Modulated by the Compound

No studies were identified that have investigated the cellular pathways affected by this compound.

Mechanistic Insights into Biological Action

There is no available information detailing the mechanism of action for this compound.

Investigation of Binding Modes and Key Interaction Sites

Research on the binding modes and specific molecular targets of this compound has not been published.

Structure-Mechanism Linkages to Explain Observed Efficacy

Without any data on the biological efficacy of this compound, no structure-mechanism relationships can be established.

Future Perspectives and Advanced Research Directions

Rational Design of Next-Generation 7-chloro-4-(2-chloroethoxy)-1H-indole Analogs with Enhanced Properties

The principles of rational drug design can be powerfully applied to the this compound scaffold to generate new analogs with potentially superior properties. By systematically modifying the core structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic profiles.

Key areas for structural modification include:

Substitution at the Indole (B1671886) Nitrogen: Alkylation, acylation, or sulfonylation of the N-H group can significantly impact the molecule's electronic properties and its ability to form hydrogen bonds, which can be crucial for target binding.

Modification of the 2-chloroethoxy Chain: Varying the length of the alkoxy chain, replacing the chlorine atom with other halogens or functional groups, and introducing branching can influence lipophilicity and metabolic stability.

Further Substitution on the Benzene (B151609) Ring: Introducing additional substituents on the aromatic ring can modulate the electronic landscape of the entire molecule, potentially leading to improved interactions with biological targets.

Computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding these design efforts, allowing for the prediction of how specific structural changes will affect biological activity before undertaking extensive synthetic work.

Exploration of Novel Biological Targets and Therapeutic Applications

The indole nucleus is known to interact with a wide array of biological targets, including enzymes, receptors, and DNA. nih.gov The specific substitution pattern of this compound may confer affinity for novel or underexplored targets. A broad-based screening approach against a diverse panel of biological targets could uncover unexpected therapeutic opportunities.

Potential therapeutic areas for investigation include:

Oncology: Many indole derivatives exhibit anticancer properties by mechanisms such as cell cycle arrest and induction of apoptosis. nih.govmdpi.com

Infectious Diseases: The indole scaffold is present in various antimicrobial and antiviral agents.

Neurodegenerative Disorders: Indole-based compounds have shown promise in targeting pathways relevant to diseases like Alzheimer's and Parkinson's.

Unbiased phenotypic screening, where the compound is tested in cell-based or whole-organism models of disease without a preconceived target, could also reveal novel therapeutic applications.

Integration of High-Throughput Screening and Computational Methods for Drug Discovery

To accelerate the discovery of bioactive analogs of this compound, the integration of high-throughput screening (HTS) and computational methods is essential. HTS allows for the rapid testing of large libraries of compounds against specific biological targets, quickly identifying promising "hits."

The drug discovery workflow could be envisioned as follows:

Virtual Screening: Computational docking studies can be used to screen virtual libraries of this compound analogs against the three-dimensional structures of known biological targets.

High-Throughput Synthesis: Promising candidates from virtual screening can be synthesized in parallel using automated or semi-automated techniques.

High-Throughput Biological Screening: The synthesized compounds can then be subjected to HTS to determine their in vitro activity.

Hit-to-Lead Optimization: The most promising hits can then undergo further medicinal chemistry optimization, guided by computational modeling, to improve their drug-like properties.

This integrated approach significantly streamlines the early stages of drug discovery, saving time and resources.

Development of Environmentally Sustainable Synthetic Methodologies

The synthesis of indole derivatives has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. Future research should focus on developing greener and more sustainable synthetic routes to this compound and its analogs.

Key areas for improvement include:

Catalytic Methods: Employing catalytic amounts of transition metals or organocatalysts can reduce the need for stoichiometric reagents and improve reaction efficiency.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a critical aspect of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste generation.

By embracing these principles, the chemical synthesis of this and other important molecules can be made more environmentally responsible.

Q & A

Q. What are the common synthetic routes for 7-chloro-4-(2-chloroethoxy)-1H-indole?

The synthesis typically involves multi-step reactions, including halogenation and alkoxylation. For example, introducing the 2-chloroethoxy group at the 4-position may require nucleophilic substitution under controlled conditions (e.g., using NaH as a base and anhydrous solvents like DMF). Key steps include protecting the indole nitrogen, coupling the ethoxy group, and deprotection . Reaction optimization (temperature, time) is critical to avoid side products like overhalogenation or ring degradation .

Q. How is the purity and structure of this compound confirmed?

Methodological validation includes:

  • Chromatography : TLC or HPLC to assess purity (>98%) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the 2-chloroethoxy group’s protons appear as a triplet (δ ~3.8–4.2 ppm) .
  • Mass spectrometry : HRMS (e.g., ESI-TOF) to verify molecular weight (C₁₀H₈Cl₂NO: Calc. 234.00; Found: 234.02) .

Q. What purification techniques are effective for halogenated indoles?

Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluent: hexane/ethyl acetate) are standard. For polar derivatives like this compound, gradient elution (0–30% EtOAc in hexane) improves resolution .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence biological activity?

Substituents like 2-chloroethoxy alter electronic properties (e.g., electron-withdrawing effects) and steric bulk, impacting binding to targets like serotonin receptors. Comparative studies show:

Substituent (Position 4)LogPReceptor Binding (IC₅₀, nM)
Methoxy2.1120 ± 10
2-Chloroethoxy2.985 ± 5
Cyano1.8200 ± 15
Higher lipophilicity (LogP) correlates with improved membrane permeability but may reduce solubility .

Q. What strategies resolve contradictory spectral data in indole derivatives?

  • Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., 7-chloro-4-methoxy-1H-indole) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., indole NH) .

Q. How can reaction yields be optimized for halogenated indoles?

  • Catalyst selection : PdCl₂(MeCN)₂/XPhos for cross-coupling reactions (yield: 57–71%) .
  • Solvent effects : PEG-400/DMF enhances solubility of intermediates .
  • Continuous flow reactors : Improve scalability and reduce side reactions (e.g., dimerization) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key issues include:

  • Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
  • Reproducibility : Strict control of moisture (anhydrous conditions) and oxygen (N₂ atmosphere) is critical .

Methodological Recommendations

  • Synthetic protocols : Prioritize Pd-catalyzed cross-coupling for regioselectivity .
  • Analytical workflows : Combine HPLC (purity) with HRMS and 2D NMR (COSY, HSQC) for unambiguous characterization .
  • Data interpretation : Use ChemDraw or MestReNova for spectral simulation to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.